molecular formula C19H25NO2 B1220822 (+/-)-Ethylketazocine

(+/-)-Ethylketazocine

Cat. No.: B1220822
M. Wt: 299.4 g/mol
InChI Key: SEJUQQOPVAUETF-MKFRLIFGSA-N
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Description

Ethylketazocine, also known as ethylketocyclazocine, is an opioid drug belonging to the benzomorphan family. It has been extensively used in scientific research to study the κ-opioid receptor. Ethylketazocine is known for its partial agonist properties, exhibiting mixed agonist and antagonist effects at various opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylketazocine involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:

    Cyclization: Formation of the tricyclic benzomorphan structure.

    Alkylation: Introduction of the ethyl group at the nitrogen atom.

    Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Industrial Production Methods: Industrial production of ethylketazocine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include alkyl halides for alkylation and oxidizing agents for hydroxylation .

Chemical Reactions Analysis

Types of Reactions: Ethylketazocine undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of ethylketazocine with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Ethylketazocine has a wide range of applications in scientific research:

Mechanism of Action

Ethylketazocine exerts its effects primarily through activation of the κ-opioid receptor. This activation leads to several physiological responses, including analgesia, diuresis, and sedation. The compound also interacts with μ- and δ-opioid receptors, albeit with lower affinity. The molecular targets and pathways involved include inhibition of adenylate cyclase, modulation of ion channels, and regulation of neurotransmitter release .

Comparison with Similar Compounds

Ethylketazocine is compared with other benzomorphan derivatives such as ketazocine and cyclazocine:

    Ketazocine: Similar in structure but has a higher affinity for the κ-opioid receptor.

    Cyclazocine: Exhibits mixed agonist-antagonist properties at opioid receptors.

Uniqueness: Ethylketazocine’s partial agonist properties and its ability to interact with multiple opioid receptors make it unique among its counterparts. This characteristic allows for a broader range of research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

(1S,9R)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

InChI

InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m1/s1

InChI Key

SEJUQQOPVAUETF-MKFRLIFGSA-N

SMILES

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

Isomeric SMILES

CC[C@]12CCN([C@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

Canonical SMILES

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

Synonyms

Ethylketazocine
Ethylketocyclazocine
Ethylketocyclazocine Methanesulfonate
Win 35197 2
Win-35197-2
Win351972

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Ethylketazocine
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(+/-)-Ethylketazocine
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(+/-)-Ethylketazocine
Reactant of Route 4
(+/-)-Ethylketazocine
Reactant of Route 5
(+/-)-Ethylketazocine
Reactant of Route 6
(+/-)-Ethylketazocine

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